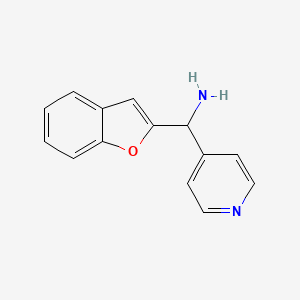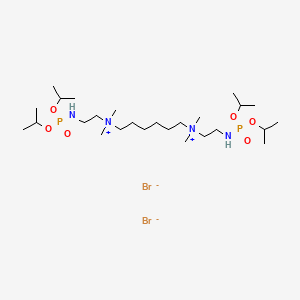
Hexamethylenebis(dimethyl(2-(diisopropylphosphonoamino)ethyl)ammonium bromide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexamethylenebis(dimethyl(2-(diisopropylphosphonoamino)ethyl)ammonium bromide) is a quaternary ammonium compound known for its antimicrobial properties. It is used in various applications, including disinfectants and antiseptics, due to its ability to disrupt microbial cell membranes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexamethylenebis(dimethyl(2-(diisopropylphosphonoamino)ethyl)ammonium bromide) typically involves the quaternization of tertiary amines with halocarbons. The process includes the following steps:
Starting Materials: Hexamethylene diamine, dimethylamine, and diisopropylphosphonoaminoethyl bromide.
Reaction Conditions: The reaction is carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions.
Quaternization: The tertiary amines are alkylated with diisopropylphosphonoaminoethyl bromide to form the quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound involves large-scale quaternization reactions in batch or continuous reactors. The process is optimized for high yield and purity, with careful control of reaction temperature, solvent choice, and purification steps.
Chemical Reactions Analysis
Types of Reactions
Hexamethylenebis(dimethyl(2-(diisopropylphosphonoamino)ethyl)ammonium bromide) undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromide sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as hydroxide ions or amines in aqueous or organic solvents.
Major Products
Oxidation: Oxidized quaternary ammonium derivatives.
Reduction: Reduced forms of the original compound.
Substitution: Substituted quaternary ammonium compounds with different anions.
Scientific Research Applications
Hexamethylenebis(dimethyl(2-(diisopropylphosphonoamino)ethyl)ammonium bromide) has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions and antimicrobial activity.
Medicine: Investigated for its potential use in antimicrobial therapies and disinfectants.
Industry: Utilized in the formulation of cleaning agents, disinfectants, and preservatives.
Mechanism of Action
The compound exerts its effects primarily through the disruption of microbial cell membranes. The quaternary ammonium group interacts with the lipid bilayer of cell membranes, leading to increased permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of bacteria, fungi, and viruses.
Comparison with Similar Compounds
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide: Used as a surfactant and antiseptic.
Dodecylbenzenesulfonic acid: A surfactant with antimicrobial activity.
Uniqueness
Hexamethylenebis(dimethyl(2-(diisopropylphosphonoamino)ethyl)ammonium bromide) is unique due to its specific structure, which provides enhanced antimicrobial activity and stability compared to other quaternary ammonium compounds. Its dual phosphonoaminoethyl groups contribute to its effectiveness in disrupting microbial cell membranes.
Properties
CAS No. |
20021-05-0 |
|---|---|
Molecular Formula |
C26H62Br2N4O6P2 |
Molecular Weight |
748.5 g/mol |
IUPAC Name |
2-[di(propan-2-yloxy)phosphorylamino]ethyl-[6-[2-[di(propan-2-yloxy)phosphorylamino]ethyl-dimethylazaniumyl]hexyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C26H62N4O6P2.2BrH/c1-23(2)33-37(31,34-24(3)4)27-17-21-29(9,10)19-15-13-14-16-20-30(11,12)22-18-28-38(32,35-25(5)6)36-26(7)8;;/h23-26H,13-22H2,1-12H3,(H,27,31)(H,28,32);2*1H/q+2;;/p-2 |
InChI Key |
LBXJENYLFRHTAU-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)OP(=O)(NCC[N+](C)(C)CCCCCC[N+](C)(C)CCNP(=O)(OC(C)C)OC(C)C)OC(C)C.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


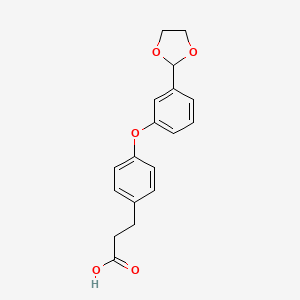
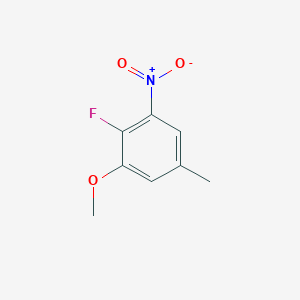
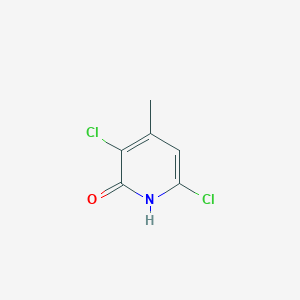
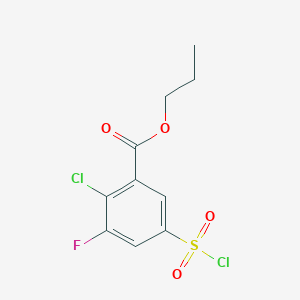
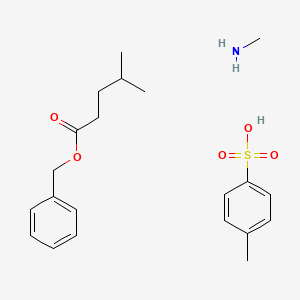
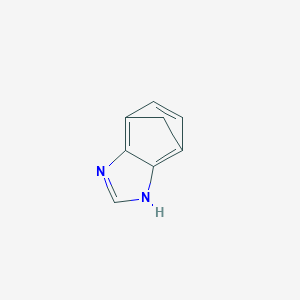
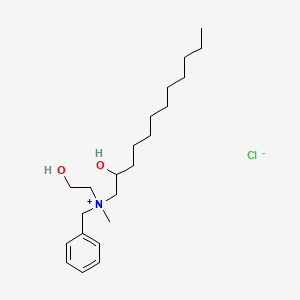
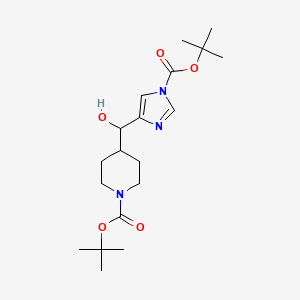
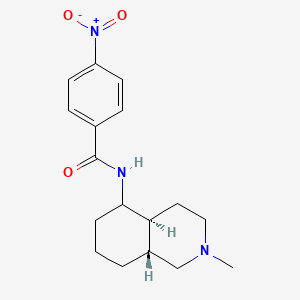
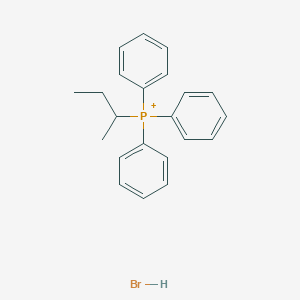
![3-(1H-Benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B12817433.png)

![(4R,4aS,6aR,7S,8S,9R,11S,11aS,11bR)-7,8,11-Trihydroxy-8-(hydroxymethyl)-4,11b-dimethyltetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid](/img/structure/B12817436.png)
